L-Glucose

Übersicht

Beschreibung

L-(−)-Glucose is a monosaccharide carbohydrate that is found in nature and is an important energy source for living organisms. It is a six-carbon sugar molecule with a linear structure and a chiral center. L-(−)-Glucose is the most abundant form of the sugar glucose and is found in many food sources and is also produced by the body in the form of glycogen. It is an important energy source for many organisms, including humans, and is involved in many metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Elektrochemische Glukose-Sensorik

L-Glucose spielt eine entscheidende Rolle bei der Entwicklung von Glukose-Sensoren, die für die Behandlung von Diabetes und anderen medizinischen Erkrankungen unerlässlich sind . Diese Sensoren haben sich im Laufe der Jahre erheblich weiterentwickelt, wobei der Schwerpunkt auf enzymatischen elektrochemischen Sensoren liegt, die typischerweise Glukoseoxidase verwenden . Allerdings sind nicht-enzymatische Ansätze mit direkter Elektrochemie von Glukose auf Edelmetallen jetzt ein praktikabler Ansatz im Design von Glukose-Biosensoren .

Detektion von Krebszellen

Die Forschung hat gezeigt, dass eine fluoreszierende Sonde, die an L-Glukose-Moleküle gebunden ist, spezifisch von malignen Krebszellen aufgenommen wird, was eine einzigartige Methode zu ihrer Detektion bietet . Diese Glukose-Fluoreszenzsonden könnten ein nützliches Werkzeug zur Visualisierung und Charakterisierung von Krebszellen sein .

Nährstoffstoffwechsel

L-Glukose-Derivate spielen zusammen mit anderen wichtigen Substraten wie Aminosäuren und Fettsäuren eine zentrale Rolle im Nährstoffstoffwechsel . Sie werden in Zellen transportiert und üben physiologische Wirkungen aus, wenn sie intrazellulär metabolisiert werden .

Zelluläre Signalübertragung

Neben dem Nährstoffstoffwechsel spielen diese Substrate, einschließlich L-Glukose, auch eine Rolle bei der zellulären Signalübertragung . Dies ist ein relativ unbekannter physiologischer Effekt und derzeit ein Forschungsthema in der Wissenschaft .

Behandlung von Krankheiten

Es wird erwartet, dass einige Substrate, einschließlich L-Glukose-Derivate, aufgrund ihrer einzigartigen Transportweise in Zellen und der physiologischen Wirkungen, die sie bei intrazellulärer Metabolisierung ausüben, in einem klinischen Umfeld eingesetzt werden .

Lebensmittel- und Getränkeindustrie

Der Nachweis von Glukose ist auch in einer Vielzahl von Industrien wie der Lebensmittel- und Getränkeindustrie von entscheidender Bedeutung . Die Entwicklung von Glukose-Sensoren hat es diesen Industrien ermöglicht, den Zuckergehalt ihrer Produkte effektiv zu verwalten .

Wirkmechanismus

Target of Action

L-Glucose, also known as Levoglucose, is an enantiomer of the more common D-glucose . The primary targets of this compound are the same as those of D-Glucose, which include various enzymes involved in the glycolysis pathway . This compound cannot be used by living organisms as a source of energy because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway .

Mode of Action

This compound’s mode of action is primarily through competitive inhibition. It is structurally similar to D-Glucose, allowing it to bind to the same enzymes and transporters but without undergoing the same metabolic processes . This means that this compound can interfere with the normal metabolism of D-Glucose, potentially leading to effects such as reduced blood glucose levels .

Biochemical Pathways

This compound participates in the same biochemical pathways as D-Glucose, including glycolysis .

Pharmacokinetics

This has led to interest in this compound as a potential low-calorie sweetener .

Result of Action

The primary result of this compound’s action is the competitive inhibition of D-Glucose metabolism. This can lead to reduced blood glucose levels, which may be beneficial in the management of conditions such as diabetes . Additionally, this compound has been found to stimulate insulin release, which could be of therapeutic value for type 2 diabetes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the presence of D-Glucose can affect the degree to which this compound is able to competitively inhibit its metabolism . Additionally, factors such as pH and temperature can influence the stability and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

L-Glucose cannot be used by cells as an energy source because it cannot be phosphorylated by hexokinase , the first enzyme in the glycolysis pathway . This inability to interact with hexokinase differentiates this compound from D-Glucose, which plays a vital role in energy production in cells.

Cellular Effects

Given that this compound cannot be utilized by cells as an energy source , it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its presence does not affect the normal functioning of cells as it does not participate in the usual metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound is primarily defined by its inability to interact with hexokinase . Hexokinase is responsible for the phosphorylation of glucose, a crucial step in the glycolysis pathway. This compound cannot be phosphorylated by this enzyme , rendering it inactive in the glycolysis pathway and other metabolic processes.

Dosage Effects in Animal Models

Since this compound is not metabolized by cells , varying dosages in animal models do not result in different outcomes. It does not exhibit threshold effects, nor does it cause toxic or adverse effects at high doses.

Metabolic Pathways

This compound does not participate in metabolic pathways due to its inability to be phosphorylated by hexokinase . Therefore, it does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

This compound can be transported into cells, but once inside, it does not interact with transporters or binding proteins that would affect its localization or accumulation .

Subcellular Localization

This compound does not have a specific subcellular localization as it does not undergo metabolic processes within the cell . It does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles.

Eigenschaften

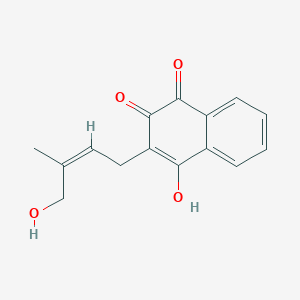

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-VANKVMQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015237 | |

| Record name | L-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

921-60-8 | |

| Record name | L(-)-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoglucose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

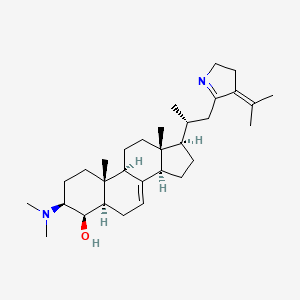

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)